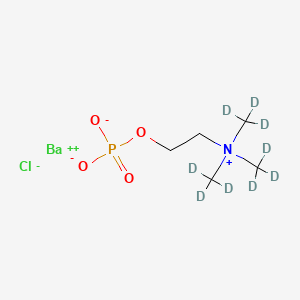

Phosphorylcholine-d9 (chloride)

描述

Fundamental Research Applications of Deuterium-Labeled Phosphorylcholine (B1220837) Compounds

Deuterium-labeled phosphorylcholine compounds, such as Phosphorylcholine-d9 (chloride), have become indispensable tools in lipidomics, the large-scale study of lipids. nih.govresearchgate.net The incorporation of a deuterium (B1214612) label allows for the direct measurement of the biosynthesis, remodeling, and degradation of phospholipids (B1166683), which are crucial components of cell membranes and signaling molecules. nih.gov The nine deuterium atoms on the trimethylammonium group of Phosphorylcholine-d9 provide a significant mass shift, making it readily distinguishable from its endogenous, unlabeled counterpart in mass spectrometry analysis. cdnisotopes.comsigmaaldrich.com

Key Research Applications:

Studying Phospholipid Metabolism: Deuterated choline (B1196258) and phosphorylcholine are used to investigate the kinetics of phospholipid synthesis and turnover. researchgate.net By tracking the incorporation of the deuterium label into various phospholipid species, researchers can gain insights into the dynamics of lipid metabolism in different physiological and pathological states. researchgate.net

Investigating Choline Uptake and Metabolism: Studies using deuterium-labeled choline compounds have been instrumental in understanding how different forms of choline are absorbed, distributed, and metabolized in the body. nih.govbohrium.com For example, research has shown that the metabolic fate of choline can differ depending on whether it is administered as free choline, phosphorylcholine, or as part of a larger phospholipid like phosphatidylcholine. nih.govresearchgate.net

Elucidating Disease Mechanisms: The altered metabolism of choline and phospholipids is a hallmark of various diseases, including cancer and neurological disorders. medchemexpress.combiorxiv.org Deuterium-labeled phosphorylcholine can be used to probe these metabolic alterations, potentially leading to the identification of new biomarkers and therapeutic targets. nih.govnih.gov For instance, deuterium metabolic imaging (DMI) using deuterated choline has shown promise in characterizing brain tumors. biorxiv.org

Contextualization of Phosphorylcholine-d9 (Chloride) within Choline and Phospholipid Metabolism Studies

Phosphorylcholine is a key intermediate in the Kennedy pathway, the primary route for the de novo synthesis of phosphatidylcholine (PC), the most abundant phospholipid in mammalian membranes. biorxiv.org Choline is first phosphorylated to phosphorylcholine, which is then converted to cytidine (B196190) diphosphate-choline (CDP-choline) before finally reacting with diacylglycerol to form PC. Phosphorylcholine is also a component of sphingomyelin (B164518), another important membrane phospholipid. wikipedia.org

Phosphorylcholine-d9 (chloride) serves as a stable isotope-labeled tracer for studying these critical metabolic pathways. medchemexpress.com When introduced into a biological system, it mimics the behavior of natural phosphorylcholine, allowing researchers to follow its incorporation into downstream phospholipids like phosphatidylcholine and sphingomyelin. nih.govresearchgate.net This provides a dynamic view of phospholipid synthesis and turnover that cannot be obtained from static measurements of metabolite concentrations alone.

Structure

3D Structure of Parent

属性

分子式 |

C5H13BaClNO4P |

|---|---|

分子量 |

363.97 g/mol |

IUPAC 名称 |

barium(2+);2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate;chloride |

InChI |

InChI=1S/C5H14NO4P.Ba.ClH/c1-6(2,3)4-5-10-11(7,8)9;;/h4-5H2,1-3H3,(H-,7,8,9);;1H/q;+2;/p-2/i1D3,2D3,3D3;; |

InChI 键 |

JWSWNWQQMFJDTM-VIVYLVLJSA-L |

手性 SMILES |

[2H]C([2H])([2H])[N+](CCOP(=O)([O-])[O-])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-].[Ba+2] |

规范 SMILES |

C[N+](C)(C)CCOP(=O)([O-])[O-].[Cl-].[Ba+2] |

产品来源 |

United States |

Synthetic Methodologies and Isotopic Derivatization of Phosphorylcholine D9 Chloride

Strategies for Deuterium (B1214612) Incorporation into Choline (B1196258) Precursors

The introduction of deuterium atoms into the choline structure is a critical first step in the synthesis of Phosphorylcholine-d9 (chloride). The most common strategy involves the use of deuterated precursors, where nine deuterium atoms replace the nine hydrogen atoms on the three methyl groups of the choline moiety.

One prevalent method utilizes choline-d9 , where the trimethylamine (B31210) group is fully deuterated. This can be achieved through various synthetic routes, often starting from simpler deuterated building blocks. For instance, the reaction of a deuterated methylating agent with ethanolamine (B43304) or its derivatives can yield the desired deuterated choline precursor. The choice of deuterated methylating agent is crucial for achieving high isotopic enrichment.

Another approach involves the use of deuterated glycerol in biosynthetic systems. While this method can produce deuterated phosphatidylcholines, the specific synthesis of Phosphorylcholine-d9 (chloride) with deuterium located exclusively on the choline headgroup requires the use of deuterated choline as a supplement in the growth medium. nih.gov This ensures that the deuterium labeling is confined to the desired position within the final molecule.

Chemical Synthesis Routes for Phosphorylcholine-d9 (Chloride)

Once the deuterated choline precursor is obtained, the subsequent step is phosphorylation to yield Phosphorylcholine-d9. A common chemical synthesis route involves the reaction of the deuterated choline precursor with a phosphorylating agent.

A described method for the synthesis of non-deuterated phosphorylcholine (B1220837) chloride involves the reaction of crude choline chloride with phosphoric acid under vacuum at elevated temperatures. chemicalbook.com This is followed by a purification process involving the formation of a calcium salt and subsequent crystallization. chemicalbook.com A similar principle can be applied to the synthesis of the deuterated analog, where choline-d9 chloride would be used as the starting material.

An alternative and improved method for phosphatidylcholine synthesis, which avoids the use of the toxic cadmium chloride complex of sn-glycero-3-phosphocholine, has been developed. nih.gov This method involves the direct acylation of sn-glycero-3-phosphocholine (GPC) adsorbed onto kieselguhr with a fatty acid anhydride. nih.gov While this method focuses on phosphatidylcholine, the underlying principles of activating the phosphorylcholine moiety for further reaction could potentially be adapted for the synthesis or modification of Phosphorylcholine-d9.

Preparation and Validation of Phosphorylcholine-d9 (Chloride) as Analytical Standards

The use of Phosphorylcholine-d9 (chloride) as an internal standard in quantitative bioanalysis necessitates a thorough validation process to ensure its suitability and performance. nih.gov This validation is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy of the analytical data. nih.gov

Key Validation Parameters:

| Parameter | Description |

| Isotopic Purity | The percentage of the deuterated compound that contains the desired number of deuterium atoms (in this case, nine). High isotopic purity (typically >98%) is essential to minimize interference from the unlabeled analyte. sigmaaldrich.com |

| Chemical Purity | The absence of other chemical entities that could interfere with the analysis. This is typically assessed by chromatographic and mass spectrometric techniques. sigmaaldrich.com |

| Concentration Verification | The accurate determination of the concentration of the internal standard solution. |

| Stability | The ability of the internal standard to remain unchanged under various storage and handling conditions. |

| Matrix Effect Evaluation | Assessing the influence of the biological matrix (e.g., plasma, urine) on the ionization efficiency of the internal standard compared to the analyte. The internal standard should ideally experience the same matrix effects as the analyte it is intended to track. nih.gov |

The validation process involves a series of experiments to demonstrate that the deuterated internal standard behaves identically to the endogenous analyte during sample extraction, chromatography, and mass spectrometric detection. nih.gov This includes ensuring that the deuterated standard co-elutes with the unlabeled analyte and that their response ratios are consistent across a range of concentrations.

Studies have shown that deuterated standards, such as d9-choline and its derivatives, are effective in tracking the metabolism of their non-deuterated counterparts in biological systems. nih.govresearchgate.netbohrium.comnih.gov Tandem mass spectrometry (MS/MS) is a common analytical technique used for the detection and quantification of both the analyte and the deuterated internal standard. nih.govresearchgate.netbohrium.comnih.gov The mass difference of +9 amu between Phosphorylcholine-d9 and the endogenous phosphorylcholine allows for their distinct detection in the mass spectrometer. nih.gov

Advanced Analytical Techniques for Quantitation and Profiling of Phosphorylcholine D9 Chloride and Its Metabolites

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) stands as a cornerstone for the analysis of Phosphorylcholine-d9 and its derivatives, offering unparalleled capabilities in identifying and quantifying these labeled compounds within complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the quantitative analysis of Phosphorylcholine-d9 and its metabolites. This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, enabling the precise measurement of these compounds in various biological samples. nih.govnih.gov The use of a stable isotope-labeled internal standard, such as Phosphorylcholine-d9, is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to a chromatographic separation to resolve the analytes of interest from other components in the matrix. nih.govnih.gov The separated compounds are then introduced into the mass spectrometer, where they are ionized, fragmented, and detected. nih.gov The high sensitivity of modern LC-MS/MS systems allows for the detection of low abundance lipid species, which is essential for studying metabolic pathways. nih.gov

Table 1: LC-MS/MS Parameters for Phosphorylcholine (B1220837) and Phosphorylcholine-d9 Analysis

| Parameter | Value | Reference |

|---|---|---|

| Analytes | Choline (B1196258), Phosphocholine (B91661) | nih.gov |

| Internal Standards | Choline-d9, Phosphocholine-d9 | nih.gov |

| Chromatography | HILIC | nih.gov |

| Mass Spectrometer | Triple Quadrupole | nih.gov |

| Ionization Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Phosphocholine Transition | 184 → 125 m/z | nih.gov |

| Phosphocholine-d9 Transition | 193 → 125 m/z | nih.gov |

| Choline Transition | 104 → 60.1 m/z | nih.gov |

| Choline-d9 Transition | 113 → 69 m/z | nih.gov |

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Deuterated Phospholipid Detection

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a highly sensitive method for the detection and characterization of deuterated phospholipids (B1166683), including those derived from Phosphorylcholine-d9. rsc.orgresearchgate.net This soft ionization technique allows for the analysis of intact lipid molecules with minimal fragmentation, preserving crucial structural information. rsc.orgresearchgate.netpsu.edu

In ESI-MS/MS, a solution containing the lipid extract is sprayed through a capillary at a high voltage, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the lipid molecules. nih.gov These ions are then guided into the mass spectrometer for analysis.

A key advantage of ESI-MS/MS in studying deuterated phospholipids is its ability to distinguish between labeled and unlabeled species based on their mass-to-charge ratio (m/z). psu.eduresearchgate.net For instance, phosphatidylcholines (PC) newly synthesized from d9-choline will have a headgroup fragment ion at m/z +193, while the native, unlabeled PC will show a fragment at m/z +184. nih.govscienceopen.com This allows for the specific tracking and quantification of newly synthesized lipids. rsc.orgresearchgate.net The technique is remarkably sensitive, capable of detecting d9 enrichment levels below 0.01%. rsc.orgresearchgate.net

ESI-MS/MS can be performed directly on crude lipid extracts, simplifying sample preparation. semanticscholar.org Furthermore, precursor ion scanning is a common ESI-MS/MS technique used to selectively detect all PC species, both labeled and unlabeled, in a complex mixture. psu.edunih.govscienceopen.com

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) for Spatially Resolved Metabolic Profiling

Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) is a powerful technique that enables the visualization of the spatial distribution of molecules, including metabolites of Phosphorylcholine-d9, directly within tissue sections. mdpi.combiorxiv.org This method provides valuable insights into the localization of metabolic processes and the heterogeneity of tissues. nih.govnih.gov

In a MALDI-MSI experiment, a thin tissue section is coated with a matrix compound that absorbs laser energy. scienceopen.com A pulsed laser is then rastered across the tissue surface, desorbing and ionizing the analytes along with the matrix. The resulting ions are analyzed by a mass spectrometer to generate a mass spectrum for each pixel of the scanned area. scienceopen.combiorxiv.org This collection of mass spectra can then be used to create ion images that show the distribution of specific molecules. mdpi.com

MALDI-MSI has been successfully applied to study the metabolism of lung surfactant phospholipids. nih.govscienceopen.com For instance, researchers have used MALDI-MSI to visualize the distribution of dipalmitoyl phosphatidylcholine (DPPC) and its metabolites in lung tissue after administration of isotopically labeled precursors like methyl-D9 choline chloride. nih.govscienceopen.com The high mass resolving power of modern instruments is crucial for unambiguously detecting labeled lipid species, which are often present at low abundances, amidst a complex background of endogenous lipids. nih.govscienceopen.com

This technique has revealed the spatial heterogeneity of metabolic pathways within tissues, such as the differential distribution of specific phosphatidylcholine species within the bronchial tree. nih.govbiorxiv.org

Selected Reaction Monitoring (SRM) Techniques for Isotope-Labeled Analytes

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly specific and sensitive mass spectrometry technique used for the targeted quantification of analytes, including isotope-labeled compounds like Phosphorylcholine-d9. nih.gov This method is particularly valuable in complex biological matrices where high selectivity is required to differentiate the analyte of interest from background interference. researchgate.net

In an SRM experiment, a specific precursor ion (the parent ion) of the target analyte is selected in the first stage of a tandem mass spectrometer (e.g., a triple quadrupole). This precursor ion is then fragmented in a collision cell, and a specific product ion (the daughter ion) is selected in the second stage for detection. The specificity of SRM arises from monitoring a unique precursor-to-product ion transition for each analyte. nih.gov

For the analysis of Phosphorylcholine-d9, a specific mass transition is monitored. For example, the transition from the precursor ion of Phosphocholine-d9 at m/z 193 to a specific product ion at m/z 125 is used for its quantification. nih.gov Simultaneously, the transition for the endogenous, unlabeled Phosphocholine (m/z 184 → 125) can be monitored. nih.gov This allows for the precise determination of the enrichment of the isotope-labeled compound relative to its endogenous counterpart.

The high sensitivity of SRM makes it suitable for detecting low levels of analytes, and its specificity minimizes the impact of matrix effects. researchgate.net This technique is widely used in pharmacokinetic studies and for the quantification of biomarkers.

Table 2: SRM Transitions for Choline and Phosphocholine Analytes

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |

|---|---|---|---|---|

| Phosphocholine | 184 | 125 | 19.7 | nih.gov |

| Phosphocholine-d9 | 193 | 125 | 21.1 | nih.gov |

| Choline | 104 | 60.1 | 18.1 | nih.gov |

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the separation of Phosphorylcholine-d9 and its polar metabolites from complex biological mixtures prior to their detection by mass spectrometry. The choice of chromatographic method is critical for achieving the necessary resolution and retention for these hydrophilic compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique particularly well-suited for the separation of polar and hydrophilic compounds like Phosphorylcholine-d9 and its metabolites. nih.govnih.govelementlabsolutions.com It serves as a powerful alternative to reversed-phase liquid chromatography (RPLC), in which such polar analytes often exhibit poor retention. nih.govchromatographyonline.com

The HILIC separation mechanism involves the partitioning of analytes between a water-enriched layer immobilized on a polar stationary phase and a mobile phase with a high organic solvent content. nih.govelementlabsolutions.com This allows for strong retention of highly polar molecules. researchgate.net Various polar stationary phases are available, including bare silica, as well as those functionalized with diol, amino, amide, or zwitterionic groups, each offering different selectivity. nih.govchromatographyonline.com

HILIC is frequently coupled with mass spectrometry (MS) for the analysis of polar metabolites. nih.govresearchgate.net The high organic content of the mobile phase used in HILIC enhances the efficiency of electrospray ionization (ESI), leading to improved sensitivity in MS detection. nih.govchromatographyonline.com This combination has been successfully used for the simultaneous quantification of choline and phosphocholine in human plasma. nih.govresearchgate.net The development of robust HILIC-MS/MS methods has enabled the effective separation and accurate measurement of these important polar metabolites in various biological matrices. nih.govnih.gov

Table 3: HILIC Columns and Their Applications for Polar Metabolites

| HILIC Column Type | Target Analytes | Key Features | Reference(s) |

|---|---|---|---|

| Zwitterionic (e.g., ZIC-HILIC) | Nucleotides, Organic Acids | Good separation of charged and polar compounds. | nih.gov |

| Amide (e.g., TSKgel Amide-80) | Glycans, Water-soluble vitamins | Offers different selectivity compared to other HILIC phases. | chromatographyonline.com |

| Bare Silica | Phospholipids, Polar Metabolites | Good retention for polar basic compounds. | nih.govnih.gov |

| Diol | Phospholipids | Successful separation of lipid classes based on polarity. | nih.govnih.gov |

Application of Phosphorylcholine-d9 (Chloride) as an Internal Standard in Metabolomics and Lipidomics

In the fields of metabolomics and lipidomics, accurate and precise quantification of endogenous molecules is paramount for understanding biological systems and identifying potential biomarkers for disease. The complexity of biological matrices, however, often introduces significant analytical challenges, such as matrix effects, which can suppress or enhance the ionization of an analyte in mass spectrometry, leading to inaccurate quantification. The use of stable isotope-labeled internal standards is a widely accepted and robust strategy to overcome these challenges. Phosphorylcholine-d9 (chloride), a deuterium-labeled analog of phosphorylcholine, serves as an ideal internal standard for the quantification of phosphorylcholine and related metabolites due to its chemical and physical similarity to the native analyte.

The principle behind using Phosphorylcholine-d9 as an internal standard lies in isotope dilution mass spectrometry. researchgate.net By adding a known amount of the deuterated standard to a sample prior to analysis, any variations that occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer will affect both the analyte and the internal standard to the same extent. researchgate.net Since the internal standard is chemically identical but mass-shifted due to the deuterium (B1214612) atoms, it can be distinguished from the endogenous analyte by the mass spectrometer. caymanchem.comnih.gov This allows for the calculation of the analyte's concentration based on the ratio of the signal from the endogenous analyte to that of the known amount of the internal standard, thereby correcting for analytical variability and improving the accuracy and reliability of the results. researchgate.net

Detailed Research Findings

Recent studies have demonstrated the successful application of Phosphorylcholine-d9 (chloride) as an internal standard in the development and validation of analytical methods for the quantification of choline and its metabolites in various biological samples. For instance, a hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) method was developed for the simultaneous analysis of choline and phosphorylcholine in human plasma. nih.gov In this method, Phosphorylcholine-d9 was used as the internal standard for phosphorylcholine. The method validation, conducted according to established guidelines, demonstrated excellent performance in terms of linearity, sensitivity, precision, and accuracy. nih.gov

Another study focused on the high-throughput analysis of water-soluble choline and related metabolites in human milk using UPLC-MS/MS. nih.gov This research also employed Phosphorylcholine-d9 as an internal standard to ensure accurate quantification in a complex biological matrix. nih.gov Similarly, a validated HILIC LC-MS/MS method for the simultaneous quantification of six aqueous choline-related compounds and eight major phospholipid classes in food and tissues utilized a cocktail of internal standards that included Phosphorylcholine-d9. caymanchem.com The use of this internal standard contributed to achieving good analyte recoveries, ranging from 90% to 115%, and a precision of 1.6% to 13%.

The selected reaction monitoring (SRM) transitions for phosphocholine and its deuterated internal standard are crucial for their specific and sensitive detection in tandem mass spectrometry. A common transition for phosphocholine is m/z 184 → 125, while for Phosphorylcholine-d9, the transition is m/z 193 → 125. nih.gov The collision energies for these transitions are optimized to ensure efficient fragmentation and detection. nih.gov

Data Tables

The following tables summarize the validation parameters of an HILIC-LC-MS/MS method for the quantification of phosphorylcholine in human plasma using Phosphorylcholine-d9 as an internal standard. nih.gov

Table 1: Linearity and Sensitivity of the HILIC-LC-MS/MS Method

| Analyte | Calibration Curve Range (μmol/L) | R² | Limit of Detection (LOD) (μmol/L) |

|---|---|---|---|

| Phosphocholine | 0.08–5.43 | 0.998 | 0.04 |

Data sourced from a study on the measurement of circulating choline and phosphocholine by HILIC-LC-MS/MS. nih.gov

Table 2: Precision and Accuracy of the HILIC-LC-MS/MS Method

| Analyte | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (Recovery %) |

|---|---|---|---|

| Phosphocholine | 3.2–15 | 6.2–20 | 84.7–96.0 |

Data sourced from a study on the measurement of circulating choline and phosphocholine by HILIC-LC-MS/MS. nih.gov

These data underscore the effectiveness of Phosphorylcholine-d9 (chloride) as an internal standard, enabling the development of reliable and robust analytical methods for metabolomic and lipidomic research. Its application is critical for obtaining high-quality quantitative data, which is essential for advancing our understanding of the roles of phosphorylcholine and related metabolites in health and disease.

Mechanistic Investigations of Choline and Phospholipid Metabolic Fluxes Utilizing Phosphorylcholine D9 Chloride

Elucidation of Phosphatidylcholine (PC) Biosynthetic Pathways

Phosphorylcholine-d9 (P-d9-Cho), a deuterated isotopologue of phosphorylcholine (B1220837), serves as a critical tracer for investigating the complex dynamics of phosphatidylcholine (PC) biosynthesis. Its stable isotope label allows for the precise tracking of its incorporation into various lipid species and the elucidation of the relative contributions of different metabolic pathways.

The primary route for de novo PC synthesis in eukaryotes is the CDP-choline pathway, also known as the Kennedy pathway. nih.govnih.gov This pathway involves a sequence of three enzymatic reactions. The initial step is the phosphorylation of choline (B1196258) to phosphorylcholine, catalyzed by choline kinase (CK). nih.gov When d9-choline is introduced into a system, it is similarly converted to P-d9-Cho.

The second and rate-limiting step involves the activation of this phosphocholine (B91661). The enzyme CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphorylcholine with cytidine (B196190) triphosphate (CTP) to produce cytidine-5'-diphosphocholine (CDP-choline). nih.govnih.gov In tracer experiments, P-d9-Cho is converted to CDP-d9-choline. youtube.com This activated head group is the key intermediate that holds the choline moiety for the final step. youtube.com

In the final reaction, a choline phosphotransferase transfers the P-d9-Cho group from the CDP-d9-choline molecule to a diacylglycerol (DAG) backbone, releasing cytidine monophosphate (CMP) and forming d9-labeled phosphatidylcholine (d9-PC). nih.govyoutube.com The use of Phosphorylcholine-d9 allows researchers to quantify the flux through this entire pathway by measuring the rate of appearance of d9-PC and other deuterated intermediates. nih.gov

While the CDP-choline pathway is the main route for PC synthesis, an alternative pathway exists, particularly in the liver, involving the sequential methylation of phosphatidylethanolamine (B1630911) (PE). This pathway is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase (PEMT), which uses S-adenosylmethionine (SAM) as the methyl group donor. nih.gov

PEMT catalyzes three successive methylation steps, converting PE first to monomethyl-PE (MMPE), then to dimethyl-PE (DMPE), and finally to PC. nih.gov The use of d9-choline and its metabolic product, Phosphorylcholine-d9, is instrumental in distinguishing the activity of this pathway from the CDP-choline pathway. Since the d9 label is on the choline head group, any d9-PC detected must have been synthesized via the CDP-choline pathway. Conversely, the synthesis of PC via the PEMT pathway does not utilize free choline or phosphorylcholine and thus produces unlabeled PC (unless a labeled methyl donor is used). This distinction allows for the quantification of the differential contributions of these two major PC biosynthetic routes in various cell types and conditions. nih.govnih.gov

The final step of the CDP-choline pathway, the transfer of phosphocholine from CDP-choline to DAG, is carried out by two key enzymes: choline phosphotransferase 1 (CPT1) and choline/ethanolamine (B43304) phosphotransferase 1 (CEPT1). nih.gov Studies using d9-labeled choline in genetically modified cell lines have revealed distinct roles and characteristics for these two enzymes. nih.govnih.gov

Table 1: Comparative Characteristics of CPT1 and CEPT1

| Feature | CPT1 | CEPT1 |

|---|---|---|

| Subcellular Localization | Trans-Golgi Network (TGN) nih.gov | Endoplasmic Reticulum (ER) nih.gov |

| Specific Enzyme Activity | Lower nih.gov | Much Higher nih.gov |

| Contribution to PC Synthesis | Minor nih.gov | Major nih.gov |

| Substrate Preference | Higher preference for plasmanyl-PC with PUFAs nih.govnih.gov | Similar preference for PC molecular species as CPT1 nih.gov |

Analysis of Turnover and Catabolism of Phosphorylcholine-d9-Derived Lipids

The phosphatidylcholine synthesized via the CDP-choline pathway is not a static endpoint but is part of a dynamic cycle of synthesis and degradation. nih.govnih.gov The use of Phosphorylcholine-d9 allows for pulse-chase-style experiments to track the turnover and catabolism of the newly synthesized d9-PC pool.

Once incorporated into membranes, d9-PC can be remodeled and catabolized by various phospholipases. For instance, phospholipase B enzymes can deacylate d9-PC, removing both fatty acid chains to produce d9-labeled glycerophosphocholine (d9-GroPCho). nih.gov This d9-GroPCho can then be further broken down by glycerophosphodiesterases into d9-choline and glycerol-3-phosphate, allowing the labeled choline to re-enter the metabolic cycle or be directed toward other pathways. nih.gov By monitoring the decay of the d9-PC signal and the appearance of its catabolites like d9-GroPCho over time, researchers can calculate the turnover rate of specific PC pools within different cellular compartments and membranes.

Tracing Downstream Metabolites from D9-Choline Precursors

The metabolic fate of choline extends beyond phospholipid synthesis. It is also a precursor to the essential osmolyte and methyl donor, betaine (B1666868). Introducing d9-choline and tracing its conversion into downstream metabolites provides critical insights into these interconnected pathways.

In the mitochondria, choline is oxidized to betaine aldehyde, which is then further oxidized to betaine. When d9-choline is the precursor, this process results in the formation of d9-betaine. Betaine's primary role is to donate one of its methyl groups to homocysteine to regenerate methionine, a reaction catalyzed by betaine-homocysteine methyltransferase (BHMT).

In this process, betaine is converted to dimethylglycine (DMG). Consequently, when d9-betaine donates a deuterated methyl group (CD3), it becomes d6-dimethylglycine (d6-DMG). nih.gov The kinetics of these transformations can be precisely monitored using mass spectrometry. psu.edu

Studies in humans administering oral d9-choline chloride show a rapid increase in plasma d9-choline, with maximum concentrations observed within 0.5 to 1.5 hours. nih.govresearchgate.net This is followed by the appearance and rise of its downstream metabolites. Plasma d9-betaine concentrations typically peak around 1.5 hours, while the subsequent metabolite, d6-DMG, appears more slowly, reaching a plateau between 3 and 9 hours. nih.gov This kinetic profiling, made possible by the stable isotope label, is crucial for understanding the flux through the choline oxidation pathway and its contribution to one-carbon metabolism. researchgate.netnih.gov

Table 2: Illustrative Plasma Kinetics of D9-Choline and its Metabolites After Oral Administration of D9-Choline Chloride

| Metabolite | Time to Max. Concentration (tmax) | Observation |

|---|---|---|

| D9-Choline | 0.5 - 1.5 hours nih.govresearchgate.net | Rapid absorption and appearance in plasma. |

| D9-Betaine | ~1.5 hours nih.gov | Forms quickly from the oxidation of D9-Choline. |

| D6-Dimethylglycine (D6-DMG) | 3 - 9 hours (plateau) nih.gov | Slower formation, reflecting its position further down the metabolic pathway. |

Metabolism of Deuterated Glycerophosphocholine (D9-GPC)

Glycerophosphocholine (GPC) is a water-soluble intermediate in phosphatidylcholine (PC) metabolism and a precursor for choline biosynthesis. caymanchem.com When d9-phosphorylcholine is administered, it can be utilized for the synthesis of d9-phosphatidylcholine (d9-PC). The subsequent degradation of d9-PC can lead to the formation of deuterated glycerophosphocholine (d9-GPC). researchgate.net

In a study involving healthy adult men who received a single oral dose of d9-phosphorylcholine, plasma concentrations of d9-choline were observed to peak rapidly. springermedizin.denih.gov While the primary focus is often on the direct conversion to choline, the administered d9-phosphorylcholine also enters the Kennedy pathway for de novo synthesis of d9-phosphatidylcholine. The breakdown of this newly synthesized d9-PC results in the generation of d9-GPC. researchgate.net

Further metabolic processes can hydrolyze d9-GPC to release d9-choline and glycerol-3-phosphate. nih.gov This released d9-choline can then be re-utilized for various metabolic functions, including the synthesis of acetylcholine (B1216132) or oxidation to betaine. nih.gov Studies using Caco-2 cell monolayers have demonstrated that after the addition of d9-GPC to the apical side, there is an increase in d9-choline levels in both the apical and basolateral media, indicating both cellular uptake and subsequent release of the metabolized choline. nih.gov

The table below summarizes the key molecules involved in the metabolic pathway from d9-phosphorylcholine to d9-GPC.

| Compound Name | Abbreviation | Role in Pathway |

| Phosphorylcholine-d9 | d9-PCho | Starting deuterated compound |

| Phosphatidylcholine-d9 | d9-PC | Synthesized from d9-PCho |

| Glycerophosphocholine-d9 | d9-GPC | Degradation product of d9-PC |

| Choline-d9 | d9-Choline | Released from d9-GPC hydrolysis |

Insights into Deuterated Sphingomyelin (B164518) (D9-SPH) Synthesis

Sphingomyelin (SPH), a major sphingolipid in mammalian cell membranes, is synthesized from ceramide and phosphatidylcholine. researchgate.netthemedicalbiochemistrypage.org The use of d9-phosphorylcholine allows for the investigation of the flux of the phosphocholine headgroup into sphingomyelin synthesis.

The synthesis of deuterated sphingomyelin (d9-SPH) occurs when d9-phosphatidylcholine (d9-PC), synthesized from d9-phosphorylcholine, serves as the donor of the d9-phosphocholine group. researchgate.net This reaction is catalyzed by sphingomyelin synthases (SMS), which transfer the phosphocholine headgroup from PC to ceramide, yielding diacylglycerol (DAG) and sphingomyelin. nih.gov

By tracing the d9 label, it has been demonstrated that d9-PC participates in the synthesis of d9-SPH. researchgate.net This process highlights the interconnectedness of phosphatidylcholine and sphingomyelin metabolism, where PC acts not only as a structural component of membranes but also as a substrate for the synthesis of another crucial membrane lipid.

The key steps and molecules in the synthesis of d9-SPH are outlined in the table below.

| Compound Name | Abbreviation | Role in Pathway |

| Phosphorylcholine-d9 | d9-PCho | Initial deuterated precursor |

| Phosphatidylcholine-d9 | d9-PC | Donor of the d9-phosphocholine headgroup |

| Ceramide | Cer | Acceptor of the phosphocholine headgroup |

| Sphingomyelin-d9 | d9-SPH | Final deuterated sphingolipid product |

| Diacylglycerol | DAG | Byproduct of the reaction |

Investigation of Deuterated Trimethylamine (B31210) N-Oxide (D9-TMAO) Formation from D9-Choline and Phosphorylcholine

Trimethylamine N-oxide (TMAO) is a gut microbiota-dependent metabolite of dietary choline and other trimethylamine-containing compounds. nih.govmedchemexpress.com The formation of deuterated TMAO (d9-TMAO) from d9-choline and d9-phosphorylcholine provides a means to study the contribution of these precursors to the circulating TMAO pool.

Following oral administration of d9-choline or d9-phosphorylcholine, the deuterated choline can be metabolized by gut bacteria containing trimethylamine (TMA) lyase to produce d9-TMA. nih.govresearchgate.net This d9-TMA is then absorbed into the bloodstream and transported to the liver, where it is oxidized by flavin-containing monooxygenase 3 (FMO3) to form d9-TMAO. caymanchem.comresearchgate.net

Interestingly, studies have shown that the administration of d9-phosphorylcholine results in lower formation of d9-TMAO compared to d9-choline chloride. springermedizin.denih.govnih.gov In fact, in some studies, d9-TMAO levels were virtually absent after d9-phosphorylcholine ingestion. bohrium.com This suggests that the chemical form in which choline is delivered significantly impacts its availability as a substrate for gut microbial TMA production. researchgate.net The reduced TMAO formation from phosphorylcholine may be attributed to its more direct absorption and incorporation into host tissues, thereby limiting its exposure to gut microbial metabolism. nih.gov

The metabolic pathway leading to d9-TMAO formation is summarized in the table below.

| Compound Name | Abbreviation | Role in Pathway |

| Choline-d9 | d9-Choline | Precursor for gut microbial metabolism |

| Phosphorylcholine-d9 | d9-PCho | Precursor with lower conversion to TMA |

| Trimethylamine-d9 | d9-TMA | Intermediate produced by gut microbiota |

| Trimethylamine N-Oxide-d9 | d9-TMAO | Final metabolite formed in the liver |

Research Applications of Phosphorylcholine D9 Chloride in Discrete Biological Systems and Contexts

Cellular and Subcellular Metabolic Tracing Studies

The introduction of a stable isotope-labeled substrate like Phosphorylcholine-d9 into a biological system, followed by the measurement of its incorporation into downstream metabolites, is a cornerstone of metabolic flux analysis. This technique provides quantitative data on the rates of metabolic reactions within a network.

In the controlled environment of cell culture, Phosphorylcholine-d9 (or its precursor, d9-choline) is used to meticulously track the dynamics of phospholipid biosynthesis. researchgate.net When cultured cells are supplied with d9-choline, they readily take it up and metabolize it through the cytidine (B196190) diphosphate (B83284) (CDP)-choline pathway. nih.gov This process involves the phosphorylation of d9-choline to d9-phosphocholine, which is then converted to CDP-d9-choline and finally incorporated into phosphatidylcholine (d9-PC). researchgate.net

Researchers can then use tandem mass spectrometry to identify and quantify the newly synthesized d9-PC species. researchgate.net This method allows for the detailed investigation of how various conditions, such as the overexpression of specific enzymes or the presence of certain fatty acids, affect the synthesis and remodeling of phosphatidylcholine. researchgate.netnih.gov For instance, studies have used this approach to reveal how the overexpression of enzymes like CEPT1 and CPT1, which are involved in the final step of PC synthesis, can shift the preference for incorporating specific types of diacylglycerol molecules into new PC. researchgate.net

Furthermore, tracing the flux of d9-choline has been instrumental in understanding complex metabolic reprogramming in disease states. In studies of hepatocellular carcinoma cells, labeling with d9-choline revealed a significant reduction in the de novo synthesis of PC when the oncogenic β-catenin pathway was activated. nih.govbiorxiv.org This was evidenced by a strong enrichment of d9-phosphocholine and its subsequent reduced incorporation into most PC lipid species. nih.govbiorxiv.org These findings highlight how specific genetic mutations can directly impact lipid metabolism. nih.gov

The technique is not limited to PC synthesis. The metabolism of d9-choline can also lead to the formation of other deuterated metabolites. For example, the d9-choline can be oxidized to d9-betaine, which then donates a deuterated methyl group to homocysteine, forming d3-methionine. This allows researchers to trace the contribution of choline (B1196258) to the methionine cycle. nih.gov

Table 1: Isotopic Labeling Studies in Cultured Cells

| Cell Line | Isotopic Tracer | Analytical Method | Key Finding | Reference |

|---|---|---|---|---|

| CHO-K1 cells | choline-d9 | Mass Spectrometry | Revealed a preference for incorporating arachidonic acid-containing diacylglycerols into phosphatidylcholine when the enzyme CEPT1 was overexpressed. | researchgate.net |

| Hepatocytes (in vitro) | D9-choline | Liquid Chromatography-Mass Spectrometry (LC-MS) | Showed that excessive mixed free fatty acids (MFFA) suppressed the PEMT pathway for PC synthesis, while the CDP-choline pathway was largely unaffected. | nih.gov |

| THLE-2 Hepatocytes | 9-2H choline (d9-choline) | LC-MS | Demonstrated that activation of the β-catenin oncogene led to a strong enrichment of d9-phosphocholine but a reduced fractional synthesis rate (FSR) for most phosphatidylcholine species. | nih.govbiorxiv.org |

Phosphorylcholine (B1220837) is a significant phospholipid component found in eukaryotic biofilms. medchemexpress.com While direct studies using Phosphorylcholine-d9 specifically for tracing biofilm components were not predominant in the reviewed literature, the principles of stable isotope labeling are highly applicable. Stable isotope probing, often using 13C-labeled substrates, is a well-established method to study the metabolic activities of different microorganisms within complex biofilm communities. nih.gov This technique allows researchers to determine which organisms are actively assimilating specific carbon sources by analyzing the isotopic composition of their lipid biomarkers. nih.gov

Given that phosphorylcholine is a key molecule in these structures, using Phosphorylcholine-d9 could offer a direct way to investigate the synthesis, turnover, and intercellular transfer of this specific component within a biofilm. This would be analogous to how 13C-labeled bicarbonate and acetate (B1210297) have been used to trace carbon assimilation pathways in microbial mats at hot springs. nih.gov Such an approach could elucidate the dynamics of phosphorylcholine metabolism in the context of biofilm formation, maintenance, and interaction with the host.

In Vivo Investigations in Preclinical Animal Models

Preclinical animal models are indispensable for evaluating biological processes in a whole-organism context before human trials. nih.gov Phosphorylcholine-d9 and its precursors have been used in various animal models, primarily mice and rats, to investigate choline metabolism in vivo. biorxiv.orgresearchgate.netnih.gov These studies provide critical information on how choline is absorbed, distributed among different organs, and metabolized under various physiological and pathological conditions. researchgate.net

One major application is in the field of oncology imaging. Researchers have used deuterated choline analogs to study aberrant choline metabolism in tumors. nih.govfrontiersin.org In mouse models with human tumor xenografts, the administration of deuterated choline allows for the non-invasive tracking of its uptake and conversion into d9-phosphocholine, a process that is often accelerated in cancer cells due to increased choline kinase activity. nih.govmdpi.com These studies have demonstrated that deuterated choline can effectively accumulate in tumors, providing a high-contrast signal in imaging techniques like Deuterium (B1214612) Metabolic Imaging (DMI). biorxiv.orgfrontiersin.orgmdpi.com

For example, in rats with glioblastoma, DMI following the infusion of d9-choline showed a high signal from deuterated total choline in the tumor but not in the surrounding healthy brain tissue. frontiersin.org This high tumor-to-brain contrast advances the potential for using this method for brain tumor characterization. biorxiv.org Furthermore, studies have compared different administration routes, finding that oral administration of d9-choline can achieve comparable tumor concentrations to intravenous infusion, which has significant implications for potential clinical translation. biorxiv.org

Beyond cancer, these in vivo models are used to understand fundamental metabolic pathways. By tracking the appearance of d9-labeled metabolites in different tissues over time, scientists can map the systemic flux of choline and its derivatives. nih.gov

Table 2: In Vivo Studies Using Deuterated Choline in Animal Models

| Animal Model | Isotopic Tracer | Research Focus | Key Finding | Reference |

|---|---|---|---|---|

| Mice with human colon HCT116 xenografts | 11C-D4-choline | Tumor metabolism and imaging | Deuteration provided modest protection against choline oxidation in vivo. | nih.gov |

| Rats with orthotopic glioblastoma | 2H9-Cho (d9-choline) | Brain tumor imaging and metabolism | Oral administration resulted in comparable tumor-to-brain image contrast as intravenous administration. | biorxiv.org |

| Mice with subcutaneous human renal carcinoma | [2H9]choline | Tumor metabolic imaging | Within 5 minutes of infusion, the [2H9]choline signal appeared in tumor spectra, demonstrating rapid uptake. | mdpi.com |

| Zebrafish with hepatocellular carcinoma | 9-2H choline (d9-choline) | Tumor phospholipid metabolism | Observed d9-phosphocholine enrichment in the livers of zebrafish 24 hours after injection. | biorxiv.org |

Ex Vivo Analysis of Tissue Extracts and Biofluids for Deuterated Metabolites

Following in vivo studies, ex vivo analysis of tissues and biofluids provides a more detailed, molecular-level picture of metabolite distribution and transformation. mdpi.com This involves harvesting organs, tissues, or collecting biofluids (like blood plasma) from the animal model at specific time points after the administration of Phosphorylcholine-d9 or its precursors. nih.govnih.gov The tissues are then processed using specific extraction protocols to isolate metabolites for analysis. mdpi.comfrontiersin.orgbiorxiv.org

Protocols often involve homogenization of the tissue in a solvent like cold acetonitrile (B52724) or using biphasic extractions to separate polar and non-polar compounds. nih.govfrontiersin.org These extracts are then analyzed using high-sensitivity techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov These methods can distinguish and quantify the deuterated metabolites, such as d9-choline, d9-phosphocholine, d9-glycerophosphocholine, and d9-phosphatidylcholine, from their unlabeled counterparts. nih.gov

This ex vivo approach has been crucial for validating in vivo imaging findings and for providing a deeper understanding of metabolic pathways. For example, in glioblastoma-bearing rats, high-resolution 2H NMR analysis of excised tumor tissue confirmed that the signal detected by DMI during d9-choline infusion was composed of free d9-choline and d9-phosphocholine. frontiersin.org In contrast, analysis of tissue 24 hours later showed the signal was primarily from d9-phosphocholine and d9-glycerophosphocholine, illustrating the progression of choline metabolism within the tumor. frontiersin.org

Similarly, analysis of plasma from human subjects who ingested different forms of d9-choline showed how the chemical form of the supplement affects its absorption and metabolism into downstream products like d9-betaine and d9-phosphatidylcholine. nih.gov LC-MS/MS analysis of tissue extracts from mice infused with deuterated glucose has established a robust workflow for tracing deuterium through key metabolic pathways like glycolysis and the TCA cycle, a methodology directly applicable to tracing d9-choline. nih.gov

Organ Specific Choline and Phospholipid Dynamics Illuminated by Phosphorylcholine D9 Chloride Labeling

Pulmonary Phospholipid Metabolism and Surfactant Kinetics

The lung is a highly active site of phospholipid metabolism, primarily driven by the need to produce pulmonary surfactant, a complex mixture of lipids and proteins essential for reducing surface tension in the alveoli. Dipalmitoylphosphatidylcholine (DPPC) is the principal surface-active component of surfactant. nih.gov Studies utilizing methyl-d9-choline (B1676444) have been instrumental in quantifying the synthesis and turnover of surfactant phosphatidylcholine (PC) species.

Incorporation of Methyl-D9-Choline into Lung Surfactant Phosphatidylcholine Species

Following administration, methyl-d9-choline is incorporated into the phosphatidylcholine pool via the CDP-choline pathway, allowing researchers to measure the rate of new PC synthesis. mdpi.com In healthy adults, the incorporation of methyl-d9-choline into total surfactant PC in bronchoalveolar lavage fluid (BALF) is a time-dependent process, with enrichment levels indicating the rate of synthesis. d-nb.inforesearchgate.net

Studies in mechanically ventilated pediatric patients have shown that the incorporation of methyl-d9-choline into surfactant PC can be detected within 12 hours, with peak enrichment occurring around 24 hours. mdpi.com This rapid incorporation highlights the dynamic nature of surfactant synthesis. However, significant variability exists among individuals, suggesting that the rate of surfactant PC synthesis can be influenced by various physiological and pathological factors. mdpi.com

In neonatal rat models, the kinetics are even more rapid. Following an injection of [D9-methyl]choline chloride, the peak concentration of D9-labeled PC in the lavaged lung tissue is reached within three hours. nih.gov This is followed by a decrease, indicating a rapid turnover and potential export of PC from the lung. nih.gov

Below is a data table summarizing the findings on the incorporation of methyl-d9-choline into lung surfactant PC from various studies.

| Study Population | Sample Type | Time Point | Total D9-PC Enrichment (% of Endogenous) | D9-DPPC (PC16:0/16:0) Enrichment (% of Endogenous) |

| Healthy Adults d-nb.inforesearchgate.net | BALF | 24 hours | 0.35 ± 0.17 | 0.31 ± 0.17 |

| Healthy Adults d-nb.inforesearchgate.net | BALF | 48 hours | 0.52 ± 0.15 | - |

| Healthy Adults d-nb.inforesearchgate.net | Induced Sputum | 8 hours | 0.13 ± 0.03 | - |

| Healthy Adults d-nb.inforesearchgate.net | Induced Sputum | 24 hours | - | 0.17 ± 0.08 |

| Ventilated Children mdpi.com | BALF | 12 hours | 0.52 ± 0.32 | 0.39 ± 0.30 |

| Ventilated Children mdpi.com | BALF | 24 hours (Peak) | 0.94 ± 0.16 | 0.90 ± 0.17 |

| Neonatal Rats nih.gov | Lavaged Lung | 3 hours (Peak) | Peak Reached | - |

Mechanisms of Acyl Remodeling of Deuterated Phospholipids (B1166683) in Lung Tissue

The synthesis of the predominant surfactant phospholipid, DPPC, is not solely accomplished through de novo synthesis. A significant portion is produced via a "remodeling" mechanism, also known as the Lands' cycle. nih.gov This process involves the initial synthesis of an unsaturated PC species, followed by the removal of the fatty acid at the sn-2 position by a phospholipase A2. The resulting lysophosphatidylcholine (B164491) (lyso-PC) is then re-acylated with a saturated fatty acid, typically palmitate, to form DPPC.

Studies using deuterated choline (B1196258) tracers have provided insights into this process. The enrichment of d9-lyso-PC in surfactant samples has been observed to be twice that of d9-PC, suggesting that these lyso-PC species are secreted along with other surfactant components and are key intermediates in the remodeling pathway. d-nb.info This finding argues against the idea that lyso-PC in the airways is merely a breakdown product of secreted PC. d-nb.info The kinetics of different d9-PC subgroups suggest that after initial synthesis, there is organ-specific acyl remodeling to generate the final phospholipid profile required for function. nih.gov

Hepatic Choline and Lipid Homeostasis Research

The liver is central to choline and lipid homeostasis. It is a primary site for the synthesis of PC, which is essential for packaging and secreting very-low-density lipoproteins (VLDL) that transport triglycerides from the liver to other tissues. nih.gov Deuterated choline tracers have been used to investigate the kinetics of choline metabolism in the liver and its role in systemic lipid balance.

In neonatal rat studies where d9-choline chloride was administered, the liver showed a rapid uptake and conversion of the tracer into d9-PC, peaking at 1.5 hours. nih.gov Subsequently, the levels of d9-PC in the liver decreased between 1.5 and 6 hours, coinciding with an increase in d9-PC in the brain and lungs. This suggests that the liver synthesizes and exports PC to other organs. nih.gov

Furthermore, research has revealed that phosphatidylcholine itself can be a significant source of hepatic triglycerides. nih.gov Studies have shown that a substantial portion of hepatic PC can be hydrolyzed and its fatty acids re-esterified to form triacylglycerol. This indicates that the flow of choline into hepatic PC not only supports membrane integrity and lipoprotein secretion but also contributes directly to the liver's triglyceride pool, a crucial finding for understanding conditions like hepatic steatosis. nih.gov

| Organism | Tracer | Key Finding | Implication for Homeostasis |

| Neonatal Rats nih.gov | D9-Choline Chloride | D9-PC peaked in the liver at 1.5h and then decreased. | The liver acts as a central hub, synthesizing and exporting PC to peripheral organs like the brain and lungs. |

| Mice nih.gov | [3H]PC-labeled HDL | Approximately one-third of HDL-derived hepatic PC was converted into triacylglycerols. | Lipoprotein-associated PC is a quantitatively significant source of triacylglycerol, impacting the etiology of hepatic steatosis. |

Neural Phospholipid Turnover and Brain Choline Metabolism

Choline metabolism in the brain is critical for the synthesis of the neurotransmitter acetylcholine (B1216132) and for the structural integrity of neuronal membranes through the production of phospholipids like phosphatidylcholine and sphingomyelin (B164518). nih.govnih.gov Administering deuterated choline allows for the tracking of its uptake and incorporation into these vital neural compounds.

Studies in rats have shown that an increase in circulating choline leads to a corresponding rise in both choline and phosphorylcholine (B1220837) concentrations in the brain. nih.gov A significant portion of the exogenous choline is retained in the brain in its phosphorylated form, phosphorylcholine, indicating the activity of choline kinase. nih.gov This phosphorylation is a key step in the pathway for PC synthesis.

Kinetic studies in neonatal rats using d9-choline chloride revealed that d9-PC levels in the cerebrum and cerebellum continued to increase between 6 and 24 hours, at a time when liver d9-PC levels were falling. nih.gov This provides strong evidence for the uptake of liver-derived PC by the brain, which then undergoes local acyl remodeling to meet the specific needs of neural tissue. The high demand for choline in the developing brain is underscored by the significant accumulation of d9-labeled metabolites, including phosphatidylcholine and sphingomyelin. nih.gov The abnormal turnover of major phospholipids is considered a prominent metabolic defect in conditions like Alzheimer's disease. nih.gov

Intestinal Assimilation of Deuterated Choline Compounds and Related Metabolites

The intestine is the primary site for the absorption of dietary choline and its various forms. The assimilation process can differ significantly depending on the chemical form of the choline compound. Studies comparing different deuterated choline supplements in healthy adults have provided a detailed picture of their absorption and subsequent metabolic fate. nih.gov

When administered as d9-phosphorylcholine, the tracer leads to the earliest peak plasma concentration of free d9-choline (at 0.75 hours) compared to other water-soluble forms like d9-choline chloride. nih.gov This suggests that phosphorylcholine may be rapidly hydrolyzed to free choline in the proximal small intestine.

In contrast, when choline is supplied as d9-phosphatidylcholine (d9-POPC), its assimilation pathway is different. It is cleaved to d9-lyso-PC, re-acylated within the enterocytes, and then incorporated into chylomicrons for transport. nih.gov This results in a delayed increase in plasma d9-choline but a significantly higher and more sustained elevation of plasma d9-PC. nih.gov This pathway also results in lower formation of trimethylamine-N-oxide (TMAO), a gut microbiota-derived metabolite linked to cardiovascular risk. nih.gov

These findings demonstrate that the form of the ingested choline compound dictates its absorption mechanism and metabolic trajectory, which has important implications for nutritional strategies. nih.govnih.gov

| Deuterated Compound Administered | Peak Plasma D9-Choline | Peak Plasma D9-PC | Key Assimilation Pathway |

| D9-Phosphorylcholine nih.gov | ~0.75 hours (earliest) | Plateau at 24-33 hours | Rapid hydrolysis to free choline in the small intestine. |

| D9-Choline Chloride nih.gov | ~1 hour | Plateau at 24-33 hours | Rapid absorption of free choline. |

| D9-Phosphatidylcholine (D9-POPC) nih.gov | ~1.5 hours (delayed) | ~9 hours (higher peak) | Cleavage to lyso-PC, re-acylation in enterocytes, and chylomicron transport. |

Emerging Research Frontiers and Future Directions with Phosphorylcholine D9 Chloride

Integration with Systems Biology Approaches for Comprehensive Metabolic Mapping

The use of Phosphorylcholine-d9 (chloride) extends beyond simple pathway tracing, entering the realm of systems biology for a holistic view of metabolic networks. By introducing this deuterated tracer into biological systems, researchers can monitor the flux of the d9-label through various interconnected metabolic pathways. This provides a dynamic map of choline (B1196258) metabolism, revealing not only the primary routes but also the secondary and downstream metabolic fates of the choline headgroup.

When cells are cultured in the presence of deuterated (d9) choline, it is incorporated into various metabolites. A key pathway is the Kennedy pathway, where d9-choline is sequentially converted to d9-phosphorylcholine, d9-cytidine 5'-diphospho (CDP) choline, and finally into d9-phosphatidylcholine (PC) and d9-sphingomyelin (SM). nih.gov However, the metabolic journey of the deuterium (B1214612) labels does not stop there. The metabolism of d9-choline can also lead to the formation of d9-betaine. researchgate.net This molecule plays a crucial role in one-carbon metabolism, where it can donate a deuterated methyl group (CD3) to homocysteine, forming d3-methionine. researchgate.net This newly synthesized d3-methionine can then be converted to d3-S-adenosylmethionine (d3-SAM), a universal methyl donor. researchgate.net

The integration of data from Phosphorylcholine-d9 tracing with other 'omics' data (genomics, transcriptomics, proteomics) is a cornerstone of modern systems biology. nih.gov Web-based platforms are being developed to facilitate the visualization of these multi-omics datasets within the context of metabolic pathways, allowing researchers to correlate changes in gene expression or protein levels with metabolic fluxes determined by tracers like Phosphorylcholine-d9. nih.gov This integrated approach provides a more complete picture of how cellular processes are regulated and dysregulated in various conditions.

Table 1: Metabolic Fate of Deuterium Labels from Phosphorylcholine-d9 in a Biological System

| Initial Labeled Compound | Primary Labeled Metabolite | Key Downstream Labeled Metabolites | Metabolic Pathway(s) Implicated |

| Phosphorylcholine-d9 | d9-Phosphatidylcholine (d9-PC) | d9-Lysophosphatidylcholine (d9-Lyso-PC), d9-Glycerophosphocholine (d9-GPC), d9-Sphingomyelin (d9-SPH) | Kennedy Pathway, Phospholipid Remodeling |

| Phosphorylcholine-d9 | d9-Betaine | d3-Methionine, d6-Dimethylglycine (d6-DMG) | One-Carbon Metabolism, Methionine Cycle |

Development of Advanced Computational Models for Isotopic Flux Analysis

To fully harness the quantitative power of stable isotope tracing with Phosphorylcholine-d9 (chloride), researchers are developing and employing advanced computational models for isotopic flux analysis. Metabolic Flux Analysis (MFA) is a powerful technique that uses the distribution of isotopes in metabolites to calculate the rates (fluxes) of metabolic reactions. nih.gov However, traditional MFA has limitations, particularly in its ability to handle dynamic changes and integrate diverse datasets.

Recent advancements have led to the development of more sophisticated computational frameworks. Comprehensive Isotopic Targeted Mass Spectrometry (CIT-MS) is one such method that leverages liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly sensitive and specific detection of isotopically labeled metabolites. nih.govnih.gov This approach allows for the reliable quantification of a broad range of metabolites and their isotopic enrichment, providing rich datasets for flux analysis. nih.govnih.gov

Furthermore, the concept of Generalized Metabolic Flux Analysis (GMFA) is emerging as a way to create more predictive and personalized models of metabolic health. nih.govnih.gov GMFA frameworks can integrate not only metabolomics data from tracers like Phosphorylcholine-d9 but also clinical and other non-metabolic data to model the progression of chronic diseases. nih.govnih.gov These models can help in understanding the complex interplay of factors that lead to pathological states and in predicting future health outcomes. nih.govnih.gov

Table 2: Advanced Computational Approaches for Isotopic Flux Analysis

| Computational Approach | Key Features | Application with Phosphorylcholine-d9 Data |

| Comprehensive Isotopic Targeted Mass Spectrometry (CIT-MS) | High sensitivity and specificity using LC-MS/MS; broad metabolite coverage. nih.govnih.gov | Precise quantification of d9-labeled choline metabolites for accurate flux calculations in the Kennedy pathway and one-carbon metabolism. |

| Generalized Metabolic Flux Analysis (GMFA) | Integration of multi-omics and clinical data; predictive modeling of disease progression. nih.govnih.gov | Building personalized models of diseases with altered choline metabolism (e.g., cancer, neurodegenerative diseases) by combining d9-tracer data with patient-specific information. |

Novel Experimental Designs for Deeper Mechanistic Understanding of Choline Phospholipid Biology

The availability of Phosphorylcholine-d9 (chloride) is enabling researchers to devise novel experimental designs that provide deeper mechanistic insights into choline phospholipid biology. These designs are moving beyond steady-state analyses to explore the dynamic nature of metabolic pathways in response to various stimuli and in different biological contexts.

One area of innovation is in the use of dynamic tracing studies. For instance, researchers can administer Phosphorylcholine-d9 and monitor the time-course of label incorporation into different phospholipid species. This can reveal the relative activities of different biosynthetic and remodeling pathways. For example, the appearance of d9-phosphatidylcholine (d9-PC) primarily reflects the activity of the CDP-choline pathway, whereas the subsequent appearance of d3-PC (from d3-methionine generated via d9-betaine) indicates the activity of the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. researchgate.net

A notable example of a novel experimental design is the use of d9-choline in neonatal rodent models to study organ-specific choline metabolism during a critical developmental window. researchgate.net Such studies have revealed that the brain has a high demand for choline for the synthesis of phospholipids (B1166683) like phosphatidylcholine and sphingomyelin (B164518), which are essential for brain development. researchgate.net These experiments provide crucial information on how different organs prioritize choline utilization, which has significant implications for neonatal nutrition and health.

Another emerging frontier is the use of Phosphorylcholine-d9 in combination with other stable isotope tracers in dual-labeling experiments. This allows for the simultaneous tracking of multiple metabolic precursors and provides a more comprehensive view of metabolic network interactions. Furthermore, chemoproteomic approaches using photocrosslinkable choline probes are being developed to identify proteins that interact with choline metabolites, and Phosphorylcholine-d9 can be used to validate the in-cell processing of these probes. nih.gov These studies are revealing that choline metabolites like phosphocholine (B91661) can act as modulators of protein function, adding another layer of complexity to their biological roles. nih.gov

Table 3: Examples of Novel Experimental Designs with Phosphorylcholine-d9

| Experimental Design | Research Question | Key Findings/Potential Insights |

| Dynamic Tracing in Cell Culture | What are the relative contributions of the CDP-choline and PEMT pathways to PC synthesis under different conditions? | Elucidation of how cells adapt their phospholipid biosynthesis strategies in response to nutrient availability or stress. |

| Organ-Specific Tracing in Animal Models | How is choline partitioned and metabolized in different organs during development or disease? | Understanding the unique metabolic demands of organs like the brain and liver, and how these are altered in pathological states. researchgate.net |

| Chemoproteomics with Photocrosslinkable Probes | What proteins interact with choline metabolites, and how do these interactions affect protein function? | Identification of novel roles for choline metabolites as signaling molecules or allosteric regulators of protein activity. nih.gov |

常见问题

Q. What is the role of Phosphorylcholine-d9 (chloride) as an internal standard in choline quantification, and why is deuterium labeling critical?

Phosphorylcholine-d9 (chloride) serves as an internal standard in GC- or LC-MS analyses to improve quantification accuracy by compensating for matrix effects, ion suppression, and instrumental variability. The nine deuterium atoms replace hydrogen in the choline structure, creating a distinct mass shift detectable via mass spectrometry. This isotopic differentiation allows precise normalization of endogenous choline levels in biological samples, ensuring reliable data .

Q. What methodological steps are essential when incorporating Phosphorylcholine-d9 (chloride) into lipidomics workflows?

Key steps include:

- Preparing a calibration curve with serial dilutions of the deuterated standard.

- Spiking samples with a known concentration of Phosphorylcholine-d9 (chloride) before extraction to account for recovery efficiency.

- Validating linearity, limit of detection (LOD), and limit of quantification (LOQ) using replicate measurements.

- Using matrix-matched standards to mimic sample complexity and reduce interference .

Q. How should researchers handle samples with choline concentrations exceeding the standard curve range?

Dilute samples in a compatible buffer (e.g., PBS or assay-specific dilution buffer) and reanalyze. Multiply the quantified value by the dilution factor. Ensure dilution does not introduce matrix effects by verifying recovery rates with spiked controls .

Advanced Research Questions

Q. How can researchers validate the accuracy of Phosphorylcholine-d9 (chloride)-based methods in complex biological matrices?

Perform spike-and-recovery experiments by adding known amounts of the deuterated standard to blank matrices (e.g., plasma, tissue homogenates). Calculate recovery efficiency as:

Acceptable recovery ranges (typically 80–120%) should align with guidelines from assay kits or regulatory bodies .

Q. What factors might explain discrepancies in choline quantification between studies using Phosphorylcholine-d9 (chloride)?

Potential causes include:

- Matrix effects: Differences in sample composition (e.g., lipid content) altering ionization efficiency.

- Standard curve variability: Failure to generate fresh curves for each assay run.

- Instrument calibration drift: Inconsistent MS parameters (e.g., collision energy, source temperature). Mitigate by documenting extraction protocols, using internal standards early in workflows, and adhering to MIAPE (Minimum Information About a Proteomics Experiment) guidelines .

Q. How can Phosphorylcholine-d9 (chloride) data be contextualized within broader lipid metabolism research?

Integrate findings with phosphatidylcholine assay results (e.g., via enzymatic hydrolysis of phosphatidylcholine to choline) to map metabolic flux. Use kinetic modeling to correlate choline levels with phospholipid synthesis rates, referencing established pathways such as the CDP-choline pathway .

Q. What statistical approaches ensure reliability in Phosphorylcholine-d9 (chloride)-based datasets?

- Perform technical replicates (≥3) to assess precision.

- Apply ANOVA or Student’s t-test for inter-group comparisons.

- Use coefficient of variation (CV) thresholds (<15%) to reject outliers.

- Employ Bland-Altman plots to evaluate agreement between methods .

Q. What experimental design considerations are critical for longitudinal studies using Phosphorylcholine-d9 (chloride)?

- Include time-matched controls to account for circadian variations in choline metabolism.

- Randomize sample processing order to minimize batch effects.

- Use blocking designs for multi-operator or multi-instrument studies to isolate variability .

Q. How can MS parameters be optimized to enhance Phosphorylcholine-d9 (chloride) detection sensitivity?

- Ionization mode: Use positive electrospray ionization (ESI+) for higher signal intensity.

- Collision energy: Optimize via direct infusion experiments to maximize parent ion fragmentation.

- Dwell time: Increase to ≥50 ms for improved signal-to-noise ratios in targeted MRM (multiple reaction monitoring) assays .

Q. What strategies mitigate matrix effects when quantifying choline in heterogeneous tissues?

- Cleanup steps: Apply solid-phase extraction (SPE) or protein precipitation to remove interferents.

- Post-column infusion: Introduce the deuterated standard post-extraction to identify ion suppression zones.

- Matrix normalization: Use surrogate matrices (e.g., artificial cerebrospinal fluid) for calibration .

Cross-Cutting Methodological Questions

Q. How do researchers distinguish Phosphorylcholine-d9 (chloride) from structurally similar analytes like betaine or acetylcholinesterase products?

Leverage high-resolution mass spectrometry (HRMS) to resolve mass differences (e.g., m/z 184.1334 for choline vs. 193.1841 for d9-choline). Confirm identity via MS/MS fragmentation patterns and retention time alignment with certified standards .

Q. What literature search strategies ensure comprehensive retrieval of studies using Phosphorylcholine-d9 (chloride)?

Q. How should researchers address challenges in cross-study comparisons of choline quantification data?

Standardize reporting by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。